molecular formula C18H14BrN3O B2375796 N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide CAS No. 2034395-11-2

N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide

Cat. No.: B2375796
CAS No.: 2034395-11-2
M. Wt: 368.234
InChI Key: UGHXRHYFWSEHLR-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using efficient catalysts and optimized reaction conditions. The use of microwave irradiation has been reported to enhance the yields and reduce reaction times in the synthesis of bipyridine compounds . Additionally, continuous flow reactors and automated synthesis platforms are employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzamides with various functional groups.

    Oxidation and Reduction Reactions: Metal complexes with different oxidation states.

    Coordination Reactions:

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelate rings. These metal complexes can participate in various redox reactions, influencing electron transfer processes and catalytic activities . The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-bromobenzamide is unique due to the presence of both a bipyridine moiety and a bromobenzamide group, allowing it to participate in a wider range of chemical reactions and form diverse metal complexes. Its ability to undergo substitution reactions and form stable coordination complexes makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHXRHYFWSEHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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